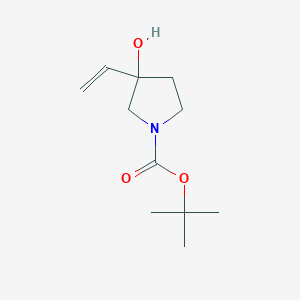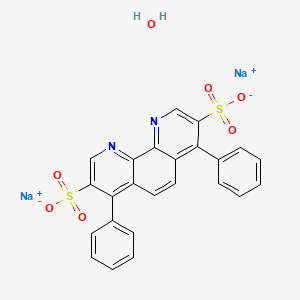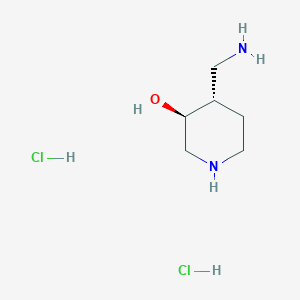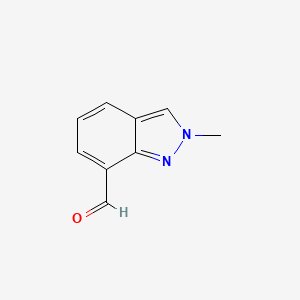
2-Methyl-2H-indazole-7-carboxaldehyde
Overview
Description
2-Methyl-2H-indazole-7-carboxaldehyde is a chemical compound with the CAS Number: 1337880-42-8 . It has a molecular weight of 160.18 . The IUPAC name for this compound is 2-methyl-2H-indazole-7-carbaldehyde . It is typically stored in a refrigerator .
Synthesis Analysis
The synthesis of 2H-indazoles, including 2-Methyl-2H-indazole-7-carboxaldehyde, has been achieved through various strategies in recent years . These strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without a catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The InChI code for 2-Methyl-2H-indazole-7-carboxaldehyde is 1S/C9H8N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-6H,1H3 . The InChI key is OFXOSZMXWWAOIA-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
2-Methyl-2H-indazole-7-carboxaldehyde is a solid at room temperature . .Scientific Research Applications
Medicinal Chemistry: Antimicrobial Agents
2-Methyl-2H-indazole-7-carboxaldehyde: is a valuable scaffold in medicinal chemistry due to its indazole core, which is prevalent in compounds with antimicrobial properties . Its derivatives have been studied for activity against a range of pathogens, including bacteria like Staphylococcus spp., Pseudomonas aeruginosa, Proteus spp., and Escherichia coli. The structural motif of indazoles, including the 2-methyl variant, is integral to the development of new antimicrobial agents.
Anti-Inflammatory Applications
The indazole nucleus is also significant in the synthesis of anti-inflammatory drugs . Compounds derived from 2-Methyl-2H-indazole-7-carboxaldehyde have been evaluated for their potential to inhibit human cyclooxygenase-2 (COX-2), which is a key enzyme in the inflammatory response. This highlights the compound’s relevance in the design of dual agents that possess both antimicrobial and anti-inflammatory activities.
Cancer Research: Kinase Inhibition
Indazole derivatives, including those synthesized from 2-Methyl-2H-indazole-7-carboxaldehyde , are known to act as kinase inhibitors . These compounds can be employed as selective inhibitors of phosphoinositide 3-kinase δ, which is implicated in various cancers and respiratory diseases. The ability to modulate kinase activity makes this compound a valuable tool in cancer research.
Organic Synthesis: C–H Functionalization
The 2-Methyl-2H-indazole-7-carboxaldehyde framework is utilized in organic synthesis, particularly in C–H functionalization strategies . This process is crucial for the late-stage diversification of indazole derivatives, allowing for the introduction of various functional groups that can enhance biological activity or alter physicochemical properties.
Drug Discovery: Pharmacophore Development
The indazole ring system serves as a pharmacophore in drug discovery, aiding in the identification of drug candidates with desired biological activities . The 2-methyl substitution on the indazole ring of 2-Methyl-2H-indazole-7-carboxaldehyde provides a unique handle for further chemical modifications, leading to the development of novel therapeutic agents.
Material Science: Organic Semiconductors
Indazole derivatives, including those based on 2-Methyl-2H-indazole-7-carboxaldehyde , are explored for their electronic properties in material science . They are potential candidates for organic semiconductors due to their stable heterocyclic structure and ability to undergo various organic reactions, which is essential for the fabrication of electronic devices.
Analytical Chemistry: NMR Spectroscopy
In analytical chemistry, 2-Methyl-2H-indazole-7-carboxaldehyde and its derivatives are characterized using nuclear magnetic resonance (NMR) spectroscopy . This technique is vital for confirming the structure of synthesized compounds and for studying their interaction with other molecules, which is fundamental in understanding their mechanism of action.
Chemical Synthesis: Heterocyclic Compound Formation
The compound is instrumental in the synthesis of heterocyclic compounds, which are core structures in many pharmaceuticals . The ability to form diverse indazole derivatives through reactions like transition metal-catalyzed cyclizations and reductive cyclizations showcases the compound’s versatility in chemical synthesis.
Safety and Hazards
Mechanism of Action
Target of Action
Indazole derivatives, a class to which this compound belongs, have been found to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and response to DNA damage .
Mode of Action
For instance, they can inhibit kinase activity, thereby affecting cell cycle progression and DNA damage response .
Biochemical Pathways
Given the potential targets of indazole derivatives, it can be inferred that this compound may influence pathways related to cell cycle regulation and dna damage response .
Result of Action
Based on the potential targets of indazole derivatives, it can be inferred that this compound may affect cell cycle progression and the cellular response to dna damage .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the stability and activity of 2-Methyl-2H-indazole-7-carboxaldehyde. For instance, it is recommended to store this compound in a refrigerator, suggesting that lower temperatures may help maintain its stability .
properties
IUPAC Name |
2-methylindazole-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-11-5-7-3-2-4-8(6-12)9(7)10-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXOSZMXWWAOIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C=CC=C(C2=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-2H-indazole-7-carboxaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




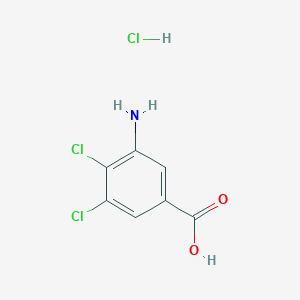
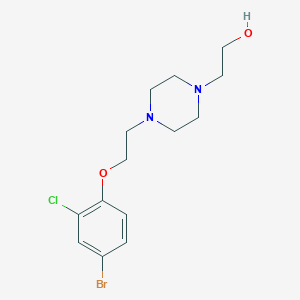
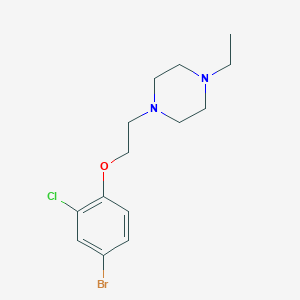
![tert-Butyl (3-oxobicyclo[3.2.1]octan-8-yl)carbamate](/img/structure/B1529122.png)

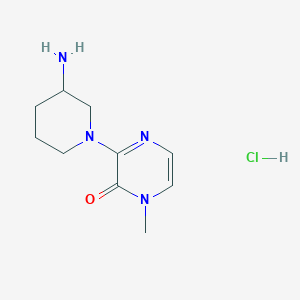



![5-Azaspiro[3.4]octane-2-carboxylic acid hydrochloride](/img/structure/B1529133.png)
